An In-Depth Technical Guide to (2R)-SR59230A: Chemical Structure and Properties
An In-Depth Technical Guide to (2R)-SR59230A: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R)-SR59230A is the inactive enantiomer of the potent and selective β3-adrenergic receptor antagonist, SR59230A. In the field of adrenergic pharmacology, the study of stereoisomers is critical to understanding the specific interactions between a ligand and its receptor. While the (2S)-enantiomer of SR59230A exhibits high affinity and antagonist activity at the β3-adrenoceptor, the (2R)-enantiomer serves as an essential negative control in experimental settings. This technical guide provides a comprehensive overview of the chemical structure and properties of (2R)-SR59230A, alongside detailed experimental protocols for its characterization.
Chemical Structure and Properties
The chemical structure of (2R)-SR59230A is presented below, highlighting its stereochemistry. It is the (R,R)-enantiomer of 3-(2-ethylphenoxy)-1-[(1S)-1,2,3,4-tetrahydronaphth-1-ylamino]-(2S)-2-propanol.[1] The distinct spatial arrangement of its functional groups, particularly at the chiral centers, is responsible for its lack of significant affinity for the β3-adrenergic receptor, in stark contrast to its (S,S)-counterpart.
Table 1: Physicochemical Properties of SR59230A Enantiomers
| Property | (2R)-SR59230A (Inactive Enantiomer) | (2S)-SR59230A (Active Enantiomer) |
| IUPAC Name | (2R)-1-(2-ethylphenoxy)-3-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propan-2-ol | (2S)-1-(2-ethylphenoxy)-3-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propan-2-ol[2] |
| Synonyms | SR 59483[1] | SR 59230A |
| Molecular Formula | C₂₁H₂₇NO₂ | C₂₁H₂₇NO₂[2] |
| Molecular Weight | 325.45 g/mol [2] | 325.45 g/mol [2] |
| CAS Number | Not readily available | 174689-39-5[2] |
| Chirality | (R,R) | (S,S)[1] |
| Biological Activity | Inactive as a β3-adrenergic receptor antagonist[1] | Potent and selective β3-adrenergic receptor antagonist[3][4][5] |
Pharmacological Properties
The primary pharmacological characteristic of (2R)-SR59230A is its lack of significant antagonist activity at the β3-adrenergic receptor. This inactivity has been demonstrated in various in vitro assays, where it fails to inhibit the binding of β3-agonists or downstream signaling pathways, such as cyclic AMP (cAMP) production.[1] For this reason, (2R)-SR59230A is an indispensable tool for researchers to validate that the observed effects of the active (2S)-enantiomer are indeed mediated by specific interactions with the β3-adrenoceptor and not due to off-target or non-specific effects.
Signaling Pathways
The β3-adrenergic receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, couples to a stimulatory G-protein (Gs). This initiates a signaling cascade that involves the activation of adenylyl cyclase, leading to the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets to elicit a physiological response, such as lipolysis in adipocytes. As an antagonist, (2S)-SR59230A competitively binds to the β3-adrenergic receptor, preventing agonist binding and thereby inhibiting this signaling pathway. (2R)-SR59230A, being inactive, does not significantly interfere with this process.
Experimental Protocols
To characterize the activity of (2R)-SR59230A and confirm its inactivity relative to the (2S)-enantiomer, standardized in vitro and in vivo experimental protocols are employed.
In Vitro Assays
1. Radioligand Binding Assay
This assay directly measures the affinity of a compound for a specific receptor. A radiolabeled ligand with known high affinity for the β3-adrenergic receptor is incubated with a cell membrane preparation expressing the receptor. The ability of a test compound (e.g., (2R)-SR59230A or (2S)-SR59230A) to displace the radioligand is quantified, and from this, the inhibitory constant (Ki) can be determined.
Methodology:
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Cell Culture and Membrane Preparation: A cell line stably expressing the human β3-adrenergic receptor (e.g., HEK293 or CHO cells) is cultured. The cells are harvested and homogenized to isolate the cell membranes, which are then suspended in a suitable buffer.
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Binding Reaction: The membrane preparation is incubated with a fixed concentration of a radiolabeled β3-adrenergic antagonist (e.g., [³H]-SR59230A or [¹²⁵I]-cyanopindolol) and varying concentrations of the test compounds ((2R)-SR59230A and (2S)-SR59230A).
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Separation and Detection: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand. The radioactivity retained on the filter is measured using a scintillation counter.
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Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
2. Functional Assay: cAMP Accumulation
This assay measures the functional consequence of receptor binding by quantifying the production of the second messenger, cAMP. An antagonist's potency is determined by its ability to inhibit the agonist-stimulated increase in intracellular cAMP.
Methodology:
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Cell Culture: Adipocytes or other cells endogenously or recombinantly expressing the β3-adrenergic receptor are cultured in appropriate media.
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Assay Procedure: The cells are pre-incubated with varying concentrations of the test compounds ((2R)-SR59230A and (2S)-SR59230A) for a defined period. Subsequently, a β3-adrenergic agonist (e.g., isoproterenol or BRL 37344) is added to stimulate cAMP production.
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cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then measured using a competitive immunoassay, often employing techniques like Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).
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Data Analysis: The concentration of the antagonist that causes a 50% inhibition of the maximal agonist response (IC₅₀) is determined.
In Vivo Studies
While extensive in vivo studies on (2R)-SR59230A are not prevalent due to its inactivity, a comparative in vivo experiment would be designed to confirm that it does not produce the physiological effects observed with the active (2S)-enantiomer.
Example Protocol: Assessment of Thermogenesis in Rodents
The β3-adrenergic receptor plays a key role in thermogenesis in brown adipose tissue (BAT). The active (2S)-SR59230A has been shown to inhibit this process.
Methodology:
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Animal Model: Male Sprague-Dawley rats are used.
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Treatment Groups: Animals are divided into three groups: Vehicle control, (2S)-SR59230A treated, and (2R)-SR59230A treated.
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Drug Administration: The compounds are administered intraperitoneally at a specified dose.
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Measurement of Body Temperature: Core body temperature is monitored continuously using implantable telemetry devices.
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Data Analysis: The change in body temperature from baseline is calculated for each group and compared. It is expected that (2S)-SR59230A will cause a decrease in body temperature, while (2R)-SR59230A will have no significant effect compared to the vehicle control.
Conclusion
(2R)-SR59230A is the functionally inactive enantiomer of the selective β3-adrenergic receptor antagonist SR59230A. Its lack of affinity and functional activity at the β3-adrenoceptor makes it an essential negative control for in vitro and in vivo studies aimed at elucidating the specific roles of the β3-adrenergic system. The detailed chemical properties and experimental protocols provided in this guide serve as a valuable resource for researchers in the fields of pharmacology and drug development, ensuring the rigorous and accurate investigation of β3-adrenergic receptor function.
References
- 1. Functional studies of the first selective beta 3-adrenergic receptor antagonist SR 59230A in rat brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SR 59230A - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SR 59230A hydrochloride, beta3 adrenoceptor antagonist (CAS 1135278-41-9) | Abcam [abcam.com]
- 5. rndsystems.com [rndsystems.com]
